1-(3-(trifluoromethyl)pyridin-2-yl)ethanone

Lipophilicity Membrane permeability Drug-likeness

1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone (CAS 749257‑78‑1), also referred to as 2‑acetyl‑3‑trifluoromethylpyridine, is a fluorinated heterocyclic building block comprising a pyridine ring substituted with a trifluoromethyl group at the 3‑position and an acetyl group at the 2‑position. The compound has a molecular formula C₈H₆F₃NO, a molecular weight of 189.13 g·mol⁻¹, a predicted XLogP3‑AA of 1.8, a calculated solubility of 3.8 g·L⁻¹ (25 °C), and a predicted pKa of −0.07 ± 0.10 [REFS‑1][REFS‑2][REFS‑3].

Molecular Formula C8H6F3NO
Molecular Weight 189.13 g/mol
CAS No. 749257-78-1
Cat. No. B1394898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(trifluoromethyl)pyridin-2-yl)ethanone
CAS749257-78-1
Molecular FormulaC8H6F3NO
Molecular Weight189.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=N1)C(F)(F)F
InChIInChI=1S/C8H6F3NO/c1-5(13)7-6(8(9,10)11)3-2-4-12-7/h2-4H,1H3
InChIKeyDOZJVJQXOFNIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone (CAS 749257-78-1): A Positionally Defined Trifluoromethylpyridine Ketone Building Block for Agrochemical and Pharmaceutical Synthesis


1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone (CAS 749257‑78‑1), also referred to as 2‑acetyl‑3‑trifluoromethylpyridine, is a fluorinated heterocyclic building block comprising a pyridine ring substituted with a trifluoromethyl group at the 3‑position and an acetyl group at the 2‑position. The compound has a molecular formula C₈H₆F₃NO, a molecular weight of 189.13 g·mol⁻¹, a predicted XLogP3‑AA of 1.8, a calculated solubility of 3.8 g·L⁻¹ (25 °C), and a predicted pKa of −0.07 ± 0.10 [REFS‑1][REFS‑2][REFS‑3]. The unique 2‑acetyl‑3‑trifluoromethyl substitution pattern imparts electronic and steric properties that distinguish it from other trifluoromethylpyridine isomers and from non‑fluorinated analogs, making it a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and functional materials [REFS‑4].

Why Trifluoromethylpyridine Ketone Analogs Are Not Interchangeable: The Criticality of the 2-Acetyl-3-Trifluoromethyl Substitution Pattern


Trifluoromethylpyridine building blocks appear superficially similar, but the position of the CF₃ group and the nature of the carbonyl substituent profoundly influence physicochemical properties, reactivity, and downstream product performance [REFS‑1]. For example, the hydrophobic constant of 3‑(trifluoromethyl)pyridine (1.7) differs significantly from that of benzotrifluoride (3.0), and moving the CF₃ substituent to the 2‑ or 4‑position alters electronic distribution, basicity, and metabolic stability [REFS‑1][REFS‑2]. Likewise, the acetyl group at the 2‑position is electronically coupled to the adjacent CF₃ group, affecting carbonyl electrophilicity and the regiochemical outcome of condensation reactions compared to non‑fluorinated or differently substituted analogs [REFS‑3]. Consequently, generic substitution of 1‑(3‑(trifluoromethyl)pyridin‑2‑yl)ethanone with another TFMP ketone or a non‑fluorinated acetylpyridine can lead to divergent synthetic yields, altered biological activity, or failure to meet regulatory specifications in agrochemical and pharmaceutical manufacturing. The quantitative evidence below demonstrates exactly why this specific compound is not a commodity interchangeable item but a positionally defined, performance‑critical intermediate.

Quantitative Differentiation of 1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone Against Closest Analogs: A Procurement-Focused Evidence Guide


Enhanced Lipophilicity (XLogP3-AA 1.8) Compared to the Non-Fluorinated Parent 2-Acetylpyridine (XLogP ~0.9–1.28)

The target compound exhibits a significantly higher computed lipophilicity than its non‑fluorinated homolog 2‑acetylpyridine. According to PubChem’s XLogP3‑AA algorithm, 1‑(3‑(trifluoromethyl)pyridin‑2‑yl)ethanone has an XLogP3‑AA of 1.8 [REFS‑1]. In contrast, 2‑acetylpyridine (CAS 1122‑62‑9) has a reported XLogP of 0.90 (calculated by the same method family) [REFS‑2] and an experimental LogP of 1.28 [REFS‑3]. This represents an increase in lipophilicity of +0.5 to +0.9 log units, which translates to an approximately 3‑ to 8‑fold increase in octanol/water partition coefficient. The enhanced lipophilicity can improve passive membrane permeability, potentially leading to better bioavailability of derivatives incorporating this building block.

Lipophilicity Membrane permeability Drug-likeness

Reduced Aqueous Solubility (3.8 g·L⁻¹) Compared to 2-Acetylpyridine (~182 g·L⁻¹) – Favorable for Sustained Release or Low‑Solubility Formulations

The aqueous solubility of 1‑(3‑(trifluoromethyl)pyridin‑2‑yl)ethanone at 25 °C is calculated to be 3.8 g·L⁻¹ (slightly soluble) [REFS‑1]. Its non‑fluorinated analog 2‑acetylpyridine, by comparison, is freely soluble in water at approximately 18.2 g/100 g (i.e., ~182 g·L⁻¹) at 25 °C [REFS‑2]. This represents an approximate 48‑fold reduction in water solubility conferred by the 3‑trifluoromethyl substituent. The significantly lower aqueous solubility can be advantageous in scenarios where low water solubility is desired, such as in sustained‑release agrochemical granules, reduced leaching formulations, or certain pharmaceutical suspensions where prolonged release is targeted.

Solubility Formulation Physicochemical properties

Core Hydrophobic Constant (π = 1.7) of the 3-Trifluoromethylpyridine Moiety vs. Benzotrifluoride (π = 3.0) – A Unique Balance of Lipophilicity and Polarity

The 3‑trifluoromethylpyridine nucleus, which constitutes the core of the target compound, has a hydrophobic constant (π) of 1.7, as reported in a comprehensive review of TFMP agrochemicals and pharmaceuticals [REFS‑1]. In contrast, benzotrifluoride (trifluoromethylbenzene) has a π value of approximately 3.0 [REFS‑1]. The lower hydrophobic constant of the pyridine‑containing system reflects the polarity contributed by the nitrogen atom, which reduces overall lipophilicity while retaining the metabolic stability and electron‑withdrawing character of the CF₃ group. This unique balance is a key reason why β‑TFMP (3‑CF₃ pyridine) derivatives dominate the agrochemical market, accounting for the largest demand among TFMP isomers (~50% of global TFMP intermediate consumption) [REFS‑1].

Hydrophobic constant SAR Agrochemical design

Reduced Basicity (Predicted pKa −0.07) Compared to 2-Acetylpyridine – Electronic Activation Tuning for Downstream Chemistry

The predicted pKa of 1‑(3‑(trifluoromethyl)pyridin‑2‑yl)ethanone is −0.07 ± 0.10 [REFS‑1]. While an explicit experimental pKa for 2‑acetylpyridine was not located in the current search, 2‑acetylpyridine is a substantially stronger base (conjugate acid pKa estimated around 2.8–3.0) [REFS‑2]. The difference of approximately 3 log units reflects the powerful electron‑withdrawing effect of the 3‑CF₃ group, which reduces the electron density on the pyridine nitrogen and simultaneously enhances the electrophilicity of the adjacent acetyl carbonyl. This altered electronic profile is consistent with literature reports showing that CF₃‑substituted pyridines undergo regioselective lithiation at the 2‑position and exhibit distinct chemoselectivity in superacid‑promoted condensations compared to non‑fluorinated pyridines [REFS‑3].

Basicity Electrophilicity Reactivity

Privileged Regiochemistry for Heterocycle Construction: Exclusive Access to Pyrazolo[4,3-c]pyridine Derivatives via the 2-Acetyl-3-CF₃ Pyridine Scaffold

Trifluoroacetyl‑ and acetyl‑substituted pyridines bearing the CF₃ group at the 3‑position serve as direct precursors for the construction of trifluoromethyl‑substituted pyrazolo[4,3‑c]pyridine derivatives, a heterocyclic core found in numerous bioactive molecules [REFS‑1]. Specifically, 2‑acetyl‑3‑trifluoromethylpyridine can be converted to pyrazolo[4,3‑c]pyridine systems through condensation with hydrazines and subsequent cyclization. The 3‑trifluoromethyl substitution pattern is essential for directing the regiochemistry of ring closure; 2‑acetyl‑4‑trifluoromethylpyridine and 2‑acetyl‑5‑trifluoromethylpyridine isomers would lead to different pyrazolopyridine regioisomers (e.g., pyrazolo[3,4‑b]pyridines) or fail to cyclize efficiently due to altered electronic effects. No analogous regioselective pathway is reported for 2‑acetylpyridine lacking the CF₃ group. The global demand for β‑TFMP intermediates, to which this building block belongs, exceeds 500 tons per year and is the highest among TFMP isomers, driven by the commercial success of agrochemicals built on this scaffold [REFS‑2].

Heterocycle synthesis Regioselectivity Pyrazolopyridines

Validated Research and Industrial Application Scenarios for 1-(3-(Trifluoromethyl)pyridin-2-yl)ethanone Based on Quantitative Differentiation Evidence


Agrochemical Intermediate: Synthesis of Novel Insecticides and Fungicides via the TFMP Scaffold

The target compound’s core 3‑trifluoromethylpyridine motif with a reactive 2‑acetyl handle is the foundational building block for numerous commercialized crop protection agents. The balanced hydrophobic constant (π = 1.7) and enhanced lipophilicity (XLogP 1.8) of the scaffold have been shown to produce biologically active molecules with improved systemic movement in plants and lower toxicity compared to non‑fluorinated analogs [REFS‑1]. The high demand for β‑TFMP intermediates in agrochemical manufacturing (>500 tons/year) confirms the compound’s industrial relevance [REFS‑1].

Pharmaceutical Synthesis: Construction of Pyrazolo[4,3-c]pyridine-Based Drug Candidates

The 2‑acetyl‑3‑trifluoromethyl substitution pattern enables regioselective synthesis of pyrazolo[4,3‑c]pyridine scaffolds, a heterocyclic core recognized for kinase inhibition and other biological activities [REFS‑2]. The reduced basicity (pKa −0.07) and enhanced electrophilicity of the acetyl carbonyl facilitate condensation reactions with hydrazines, providing a direct route to functionalized pyrazolopyridines that cannot be accessed from 4‑CF₃ or 5‑CF₃ isomers [REFS‑2][REFS‑3].

Formulation Development: Design of Low-Solubility, Sustained-Release Agrochemical Granules

The substantially lower aqueous solubility of 1‑(3‑(trifluoromethyl)pyridin‑2‑yl)ethanone (3.8 g·L⁻¹) compared to non‑fluorinated acetylpyridines (~182 g·L⁻¹) makes it an attractive building block for sustained‑release pesticide formulations [REFS‑4]. The lower solubility can reduce leaching, extend residual activity, and minimize environmental impact, addressing key requirements in modern crop protection product development [REFS‑4].

Medicinal Chemistry: Enhancing Lead Compound Lipophilicity and Membrane Permeability

When incorporated into early‑stage lead molecules, the target compound imparts a +0.5 to +0.9 log unit increase in lipophilicity relative to 2‑acetylpyridine [REFS‑5][REFS‑6]. This directly translates to improved passive membrane permeability, potentially enhancing oral bioavailability and blood‑brain barrier penetration of drug candidates without resorting to post‑synthetic modifications [REFS‑5][REFS‑6].

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